Fmoc-Tyr(tBu)-OH, also known as Fmoc-O-tert-butyl-L-tyrosine, is commonly used in Fmoc solid phase peptide synthesis . It is an Fmoc protected tyrosine derivative . Its molecular structure contains a chiral center, so it can exist in two enantiomers and has optical activity .
Fmoc-Tyr(tBu)-OH is used in peptide synthesis as an amino acid protection monomer . It is used in Fmoc solid-phase peptide synthesis (SPPS), a method of choice for peptide synthesis . The use of Fmoc-Tyr(tBu)-OH eliminates all potential for side products arising from the acylation of the tyrosine side-chain .
The molecular formula of Fmoc-Tyr(tBu)-OH is C28H29NO5 . Its molecular weight is 459.5 g/mol . The structure contains a chiral center, so it can exist in two enantiomers .
When a solution of 23.0 mg of Fmoc-Tyr(tBu)-OH dissolved in 5 mL of DMF is mixed together with a solution of piperidine and DMF mixed at a 1:4 ratio, a deprotection reaction of the Fmoc group will occur at room temperature .
Fmoc-Tyr(tBu)-OH is a white to light yellow crystalline powder . It is insoluble in water and petroleum ether, soluble in ethyl acetate, methanol, and DMF . Its melting point is 150-151°C . It has specific optical rotation [α]20D + 5.2° (0.5-2.0mg/ml, ethyl acetate), [α]20D-27.6° (0.5-2.0 mg/ml, DMF), [α]20D-6° (0.5-2.0 mg/ml, methanol) .
Fmoc-Tyr(tBu)-Bt, or N-(9-Fluorenylmethoxycarbonyl)-O-tert-butyl-L-tyrosine, is a chemical compound primarily utilized in peptide synthesis. It is a derivative of the amino acid tyrosine, featuring protective groups that facilitate its use in solid-phase peptide synthesis. The compound is classified as a protected amino acid, which allows for selective reactions during the assembly of peptides.
This compound is sourced from various chemical suppliers, including Sigma-Aldrich and BenchChem, where it is available for purchase. Its classification falls under the category of Fmoc-protected amino acids, which are essential in peptide synthesis due to their stability and ease of deprotection under mild conditions .
The synthesis of Fmoc-Tyr(tBu)-Bt involves several key steps:
This multi-step process ensures that the functional groups are adequately protected to prevent unwanted reactions during peptide synthesis.
Fmoc-Tyr(tBu)-Bt has the molecular formula and a molecular weight of 459.53 g/mol. The structure features:
The compound's structural complexity allows for specific interactions during peptide synthesis, contributing to its utility in biochemical applications.
Fmoc-Tyr(tBu)-Bt participates in several key reactions:
The mechanism of action for Fmoc-Tyr(tBu)-Bt centers on its incorporation into peptide chains during solid-phase synthesis:
The efficiency and stability of this compound can be influenced by environmental factors such as temperature and pH during synthesis.
Fmoc-Tyr(tBu)-Bt is typically a solid at room temperature, exhibiting stability under standard laboratory conditions. Specific melting points or solubility data are not universally available but can vary based on purity and specific formulations.
The compound's reactivity is characterized by:
Fmoc-Tyr(tBu)-Bt is extensively used in:
The ability to incorporate this compound into peptides allows researchers to explore various biological functions and interactions within cellular systems .
The adoption of Fmoc/tBu (9-fluorenylmethoxycarbonyl/tert-butyl) protection strategies marked a paradigm shift from the classical Boc/Bzl (tert-butyloxycarbonyl/benzyl) approach in SPPS. Introduced in the 1970s, Fmoc chemistry offered critical advantages: elimination of highly corrosive hydrogen fluoride (HF) for final deprotection, compatibility with a broader range of post-translationally modified amino acids, and real-time monitoring via UV-detectable dibenzofulvene release during Fmoc deprotection [1] [10]. The development of the Wang resin in 1973 provided an acid-labile support specifically tailored for Fmoc SPPS, enabling efficient cleavage under mild acidic conditions (e.g., trifluoroacetic acid). By 1978, the Fmoc/tBu-Wang resin combination became the cornerstone of modern SPPS, particularly for synthesizing peptides with sensitive residues like aspartic acid or tyrosine [5] [10].
Key milestones in Fmoc chemistry refinement include:
Table 1: Key Historical Developments Enabling Fmoc-Tyr(tBu)-Bt Adoption
Year | Innovation | Significance | Reference |
---|---|---|---|
1970 | Fmoc group introduction (Carpino & Han) | Base-labile α-amine protection | [1] |
1973 | Wang resin development | Acid-labile support for C-terminal acid synthesis | [10] |
1978 | Fmoc/tBu-Wang strategy | Standardized SPPS protocol avoiding HF | [10] |
1988 | 2-Chlorotrityl chloride resin | Synthesis of fully protected peptide acids | [8] |
2003 | Stepwise synthesis of ~100 AA peptides | Demonstrated limits of Fmoc SPPS for long sequences | [10] |
For tyrosine, the tBu group emerged as the optimal phenolic hydroxyl protector due to its stability under Fmoc deprotection conditions (piperidine/DMF) and clean removal during TFA-mediated global deprotection. Unlike earlier benzyl-based protections, tBu minimized side reactions like O-alkylation or tyrosine degradation. Pre-loaded Fmoc-Tyr(tBu)-Wang resins (loading: 0.25–0.40 mmol/g) became essential for synthesizing tyrosine-containing peptides, particularly "difficult sequences" prone to aggregation [5] [7].
Benzotriazole (Bt) derivatives serve as highly efficient acylating agents due to their enhanced leaving group ability. The electron-deficient 1H-1,2,3-benzotriazole forms stable N-acyl intermediates (e.g., Fmoc-AA-Bt) that react rapidly with nucleophiles like amino groups. Unlike traditional carbodiimide-based activations (e.g., DIC/HOBt), Bt-activated species reduce racemization by minimizing oxazolone formation and exhibit superior solubility in SPPS-compatible solvents like DMF or NMP [2] [9]. The mechanism of Bt activation involves:
For tyrosine, pre-activation as Fmoc-Tyr(tBu)-Bt circumvents challenges associated with in situ activation methods:
Table 2: Tyrosine Protecting Groups in Fmoc SPPS
Protecting Group | Cleavage Condition | Advantages | Limitations |
---|---|---|---|
tBu | TFA (95%) | Orthogonal to Fmoc; minimal side reactions | Moderate steric bulk |
Bzl | HF/TFMSA | Traditional Boc-SPPS compatibility | Not orthogonal to Fmoc; harsh cleavage |
2-Br-Z | TFA/HF | Enhanced phenolic stability | Complex synthesis; limited commercial supply |
Dnp | Thiolysis | Selective deprotection | Side reactions during SPPS |
The microwave-to-flow paradigm revolutionized Bt-mediated couplings. Seghers et al. demonstrated that N-Cbz-amino acids activated with BtH/SOCl₂ under continuous-flow achieved >95% conversion in <5 minutes. For Fmoc-Tyr(tBu)-Bt, solvent switching to DMSO further improved coupling efficiency with sterically hindered amines—critical for synthesizing tyrosine-rich sequences like insulin A-chain analogs [2] [9].
Orthogonal protection—employing protecting groups removable by distinct mechanisms—is essential for synthesizing peptides with multiple functional groups or post-translational modifications. Fmoc-Tyr(tBu)-Bt exemplifies this strategy through three orthogonal handles:
This orthogonality enables critical applications:
Table 3: Orthogonal Protection in Insulin Lispro Synthesis Using Fmoc-Tyr(tBu)-Bt*
Synthetic Step | Reaction Conditions | Fmoc Stability | tBu Stability | Bt Reactivity |
---|---|---|---|---|
Chain elongation | Piperidine (20% in DMF) | Cleaved | Stable | Coupled |
Segment condensation | PyOxim/DIEA, DCM/DMF | Stable | Stable | Stable |
Alloc removal (ThrB30) | Pd(PPh₃)₄/PhSiH₃ | Stable | Stable | Stable |
Global deprotection | TFA/TIS/H₂O (95:2.5:2.5) | Stable | Cleaved | Cleaved |
Challenges persist for sequences with multiple tyrosine residues or C-terminal tyrosine, where tBu removal kinetics may vary. Optimized TFA cocktails with scavengers (e.g., triisopropylsilane) minimize tyrosine alkylation during prolonged deprotection. Future directions include photo-labile or enzymatically cleavable tyrosine protectors for chemoselective manipulations [8] [10].
Concluding Remarks
Fmoc-Tyr(tBu)-Bt represents the convergence of three evolutionary trajectories in SPPS: the dominance of Fmoc/tBu chemistry, the efficiency of benzotriazole activation, and the precision of orthogonal protection. Its design directly addresses historical limitations in tyrosine incorporation—side-chain degradation, racemization, and poor coupling kinetics—while enabling complex synthetic strategies like native chemical ligation. As peptide therapeutics grow increasingly sophisticated (e.g., stapled peptides, cyclotides), optimized building blocks like Fmoc-Tyr(tBu)-Bt will remain indispensable for accessing chemically challenging targets. Future innovations may focus on flow-compatible Bt activation protocols or novel tyrosine protectors with tailored lability profiles.
CAS No.: 152658-17-8
CAS No.: 4430-97-1
CAS No.: 99558-89-1
CAS No.:
CAS No.: 1152-76-7
CAS No.: 3102-32-7